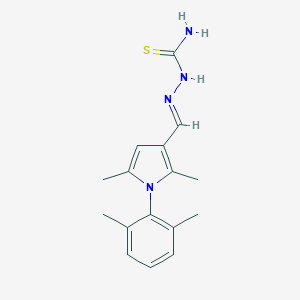![molecular formula C20H13FN2O2 B302319 N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302319.png)
N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-b]furan-2-carbohydrazide, also known as 2-naphthyl hydrazide, is a chemical compound with potential applications in scientific research. The addition of a 4-fluorobenzylidene group to this compound results in the formation of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, which exhibits unique properties that make it a valuable tool in scientific investigations.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. The compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. The compound has also been shown to disrupt the cell cycle and induce DNA damage in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. The compound has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent anti-cancer activity. The compound is also relatively easy to synthesize and purify, making it a convenient tool for scientific investigations. However, one limitation of using this compound is its toxicity. The compound has been shown to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in scientific research. One direction is to investigate the compound's potential as a therapeutic agent for cancer and other diseases. Another direction is to explore the compound's mechanism of action in greater detail, which may lead to the development of more potent and selective inhibitors of cancer cell proliferation and survival. Finally, the compound's potential as a tool for studying the role of certain enzymes in disease processes could also be investigated.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide hydrazide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Nombre del producto |
N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C20H13FN2O2 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
N-[(E)-(4-fluorophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13FN2O2/c21-15-8-5-13(6-9-15)12-22-23-20(24)19-11-17-16-4-2-1-3-14(16)7-10-18(17)25-19/h1-12H,(H,23,24)/b22-12+ |
Clave InChI |
XGKOERWQAZCREV-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)

![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)
![N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)